molecular formula C15H15F3N4O3S2 B2559206 1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1421466-75-2

1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2559206
CAS No.: 1421466-75-2
M. Wt: 420.43
InChI Key: WSCINUQKNIDNRJ-UHFFFAOYSA-N
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Description

1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N4O3S2 and its molecular weight is 420.43. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that integrates various heterocyclic structures. Its unique composition suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅F₃N₄O₃S₂
  • Molecular Weight : 420.4 g/mol
  • CAS Number : 1421466-75-2

The structure features a tetrahydrothiazolo[5,4-c]pyridine moiety and a trifluoromethylphenyl group, which may enhance its interaction with biological targets.

Anticancer Properties

Several studies have indicated that compounds with similar structural features to This compound exhibit significant anticancer activity. For instance:

  • Thiazolidinone derivatives have shown potent antitumor effects against glioblastoma multiform cells through the reduction of cell viability .
  • The introduction of thiazolo and thiadiazole structures in drug design has been linked to enhanced anticancer efficacy due to improved binding affinity to cancer cell receptors.

Anticoagulant Activity

The compound is structurally related to known anticoagulants. Research indicates that derivatives of tetrahydrothiazolo compounds can act as inhibitors of Factor Xa (FXa), a crucial enzyme in the coagulation cascade:

  • In a rat AV-shunt thrombus model, certain derivatives demonstrated superior thrombus weight reduction compared to existing anticoagulants like Betrixaban .
  • The selectivity for FXa at nanomolar levels suggests potential for therapeutic applications in managing thrombotic disorders.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar in structure have been shown to inhibit specific enzymes involved in cancer proliferation and coagulation pathways.
  • Receptor Binding : The presence of multiple functional groups enhances the binding affinity to various biological receptors.
  • Cell Cycle Modulation : Some derivatives have been reported to interfere with cell cycle progression in cancer cells.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds derived from thiazolidine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Animal Models : In vivo studies using murine models indicated that compounds with similar scaffolds reduced tumor growth significantly compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-thiazoleContains thiazole ringAntibacterial
Benzo[c][1,2,5]thiadiazole derivativesSimilar thiadiazole structureAnticancer
Tetrahydroquinoline derivativesContains tetrahydroquinoline coreNeuroprotective effects

Properties

IUPAC Name

1-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S2/c1-27(24,25)22-7-6-11-12(8-22)26-14(20-11)21-13(23)19-10-5-3-2-4-9(10)15(16,17)18/h2-5H,6-8H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCINUQKNIDNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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